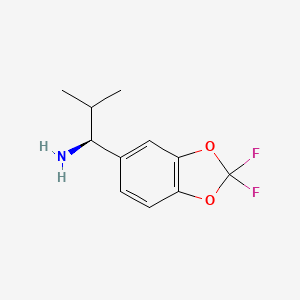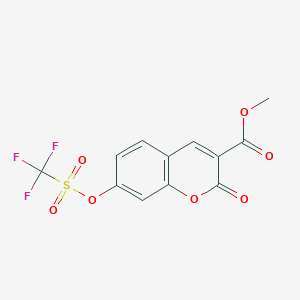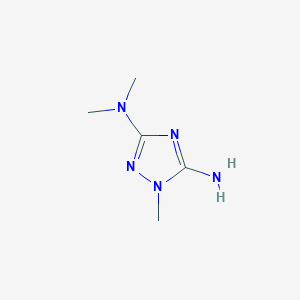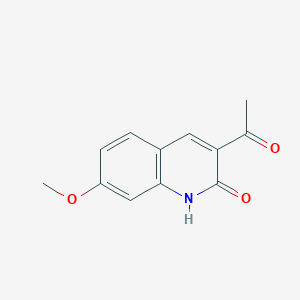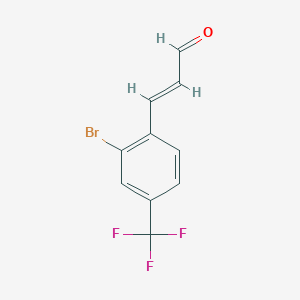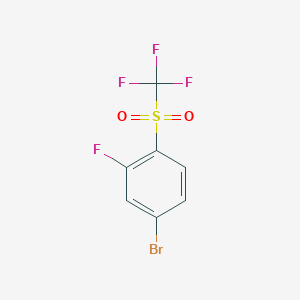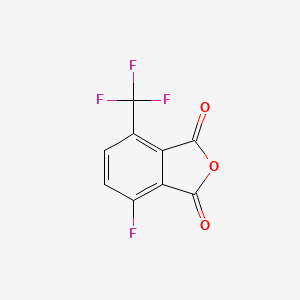
Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a tetrahydrofuran ring, which is further substituted with an oxo group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of 5-oxotetrahydrofuran-2-yl acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Benzyl2-(5-carboxytetrahydrofuran-2-yl)acetate.
Reduction: Benzyl2-(5-hydroxytetrahydrofuran-2-yl)acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester moiety can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The tetrahydrofuran ring and benzyl group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate
- Benzyl 2-(oxetan-3-ylidene)acetate
Uniqueness
Benzyl2-(5-oxotetrahydrofuran-2-yl)acetate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
benzyl 2-(5-oxooxolan-2-yl)acetate |
InChI |
InChI=1S/C13H14O4/c14-12-7-6-11(17-12)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clé InChI |
WWRDLDXANZPVBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC1CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


